3-Amino-4-fluoro-2-methylbenzoic Acid: Structural Analysis & Synthetic Methodology
3-Amino-4-fluoro-2-methylbenzoic Acid: Structural Analysis & Synthetic Methodology
The following technical guide details the structure, properties, and synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid , a specialized fluorinated scaffold used in medicinal chemistry.
Introduction & Chemical Identity
3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3 ) is a trisubstituted benzene derivative serving as a high-value building block in drug discovery. Its structural uniqueness lies in the "sandwiched" amino group at the 3-position—constrained between a methyl group at C2 and a fluorine atom at C4.
This specific substitution pattern imparts critical pharmacophoric properties:
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Conformational Locking: The steric pressure from the ortho-methyl and ortho-fluoro groups forces the amino group out of planarity or restricts the rotation of the carboxylic acid, influencing binding affinity in protein pockets.
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Metabolic Stability: The C4-fluorine blocks metabolic oxidation at the para-position relative to the carboxylate, a common metabolic soft spot.
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Electronic Modulation: The electron-withdrawing fluorine reduces the basicity of the adjacent amine, altering its hydrogen-bond donor capability compared to non-fluorinated analogs.
Chemical Identifiers
| Property | Detail |
| CAS Number | 1782541-48-3 |
| IUPAC Name | 3-Amino-4-fluoro-2-methylbenzoic acid |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| SMILES | CC1=C(C(N)=C(F)C=C1)C(=O)O |
| InChI Key | Specific key depends on protonation state; derivative of benzoic acid |
Physicochemical Properties
The compound exhibits amphoteric nature due to the coexistence of the basic aniline and acidic carboxyl moieties.
| Property | Value / Characteristic | Note |
| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure. |
| Melting Point | >170 °C (Decomposes) | High lattice energy due to zwitterionic character. |
| Solubility | Low in water; High in DMSO, MeOH | Soluble in dilute acid (HCl) or base (NaOH). |
| pKa (Acid) | ~3.5 - 4.0 (Predicted) | Acidified by the inductive effect of Fluorine. |
| pKa (Base) | ~2.5 - 3.0 (Predicted) | Basicity suppressed by ortho-F and ortho-Me sterics. |
| LogP | ~1.3 | Moderate lipophilicity suitable for CNS penetration. |
Synthetic Methodology
Synthesizing the 3-amino isomer is chemically challenging due to regioselectivity issues . Direct nitration of the precursor (4-fluoro-2-methylbenzoic acid) overwhelmingly favors the 5-position due to steric crowding at the 3-position.
Validated Synthetic Route (Nitration-Reduction Sequence)
The most reliable route involves nitration followed by chromatographic separation of the minor isomer, then reduction.
Step 1: Regioselective Nitration
Precursor: 4-Fluoro-2-methylbenzoic acid (CAS 321-21-1). Reagents: Fuming HNO₃, H₂SO₄ (solvent/catalyst). Conditions: 0°C to 80°C.
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Mechanism: The carboxylic acid directs meta (to pos 3 & 5). The methyl group directs ortho/para (to pos 3 & 5). The fluorine directs ortho/para (to pos 3 & 5).
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The Problem: Position 3 is sterically hindered by the C2-Methyl and C4-Fluoro groups. Position 5 is less hindered.
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Outcome: The reaction yields a mixture of 5-nitro (Major, ~80-90%) and 3-nitro (Minor, ~10-20%) .
Step 2: Isolation of Intermediate
The isomers must be separated before reduction.
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Method: Fractional crystallization or Flash Column Chromatography (SiO₂).
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Eluent: Hexane/Ethyl Acetate gradient. The 3-nitro isomer typically elutes differently due to the "buttressing effect" of the nitro group affecting polarity.
Step 3: Reduction to Aniline
Substrate: 3-Nitro-4-fluoro-2-methylbenzoic acid. Reagents: H₂ (gas), Pd/C (10% wt), Methanol.[1] Protocol:
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Dissolve the 3-nitro intermediate in MeOH.
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Add 10% Pd/C catalyst (carefully under inert gas).
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Stir under H₂ atmosphere (balloon pressure) for 4–16 hours.
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Filter through Celite to remove catalyst.
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Concentrate to yield 3-Amino-4-fluoro-2-methylbenzoic acid .[2]
Visualization: Synthetic Pathway
Caption: Synthesis flow highlighting the critical separation step required to isolate the sterically hindered 3-nitro precursor.
Structural Characterization (NMR Signature)
Confirming the correct isomer is critical. The ¹H NMR spectrum provides a definitive signature for the 1,2,3,4-substitution pattern.
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Aromatic Region (2 Protons):
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The molecule has protons only at positions C5 and C6 .
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H5: Appears as a doublet of doublets (dd) . It couples with the adjacent Fluorine (large
Hz) and the adjacent H6 ( Hz). -
H6: Appears as a doublet of doublets (dd) . It couples with H5 (
Hz) and exhibits a smaller meta-coupling to Fluorine ( Hz).
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Aliphatic Region:
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Methyl (C2): A clean singlet integrating to 3H, typically around 2.3–2.5 ppm .
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Exchangeable Protons:
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-NH₂: Broad singlet (variable shift depending on solvent/concentration).
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-COOH: Very broad singlet, often >11 ppm.
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Applications in Drug Discovery
This scaffold is particularly valued in the development of Capsid Assembly Modulators (CAMs) and Kinase Inhibitors .
Hepatitis B Virus (HBV) Core Protein Modulators
Patents (e.g., WO2015138895) highlight this specific acid as a starting material for synthesizing benzamide derivatives that bind to the HBV core protein.
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Mechanism: The acid is coupled with an amine to form an amide. The 3-amino group is then derivatized (e.g., sulfonylation or alkylation).
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Role of Fluorine: Enhances lipophilicity and blocks metabolic degradation.
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Role of Methyl: Provides a "twist" in the molecule, ensuring the substituent at the amide nitrogen adopts a specific vector required for the hydrophobic pocket of the viral capsid.
Reactivity Profile
The molecule offers three distinct handles for diversification:
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Carboxylic Acid: Amide coupling (EDC/HOBt) to attach solubilizing tails or heterocyclic cores.
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Aniline Nitrogen: Reductive amination, sulfonylation, or Sandmeyer reactions (conversion to halides/nitriles).
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Fluorine: Although deactivated by the amino group, it can participate in S_NAr reactions if the ring is further activated (e.g., by transient protection/oxidation of the amine to a nitro group).
Safety & Handling (SDS Summary)
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (aniline oxidation).
References
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BenchChem. 3-Amino-4-fluoro-2-methylbenzoic acid Structure and Properties. Retrieved from
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Google Patents (WO2015138895A1). Hepatitis B core protein allosteric modulators. (Describes the synthesis and isolation of the 3-nitro vs 5-nitro isomers). Retrieved from
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BLD Pharm. Product Analysis: 3-Amino-4-fluoro-2-methylbenzoic acid. Retrieved from
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Royal Society of Chemistry. Nitration of Methyl Benzoate: Regioselectivity Principles. (Grounding for the nitration mechanism discussion). Retrieved from
